molecular formula C9H7ClOS B8601517 3-(Phenylsulfanyl)prop-2-enoyl chloride CAS No. 1077-15-2

3-(Phenylsulfanyl)prop-2-enoyl chloride

Cat. No.: B8601517
CAS No.: 1077-15-2
M. Wt: 198.67 g/mol
InChI Key: HCQWSYHKCWLXMN-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)prop-2-enoyl chloride is an α,β-unsaturated acyl chloride containing a phenylthioether (SPh) substituent at the β-position of the propenoyl backbone. This compound is characterized by its electron-rich double bond due to the electron-donating nature of the sulfur atom, which significantly influences its reactivity in conjugate addition and nucleophilic acyl substitution reactions.

Properties

CAS No.

1077-15-2

Molecular Formula

C9H7ClOS

Molecular Weight

198.67 g/mol

IUPAC Name

3-phenylsulfanylprop-2-enoyl chloride

InChI

InChI=1S/C9H7ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H

InChI Key

HCQWSYHKCWLXMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC=CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-(Phenylsulfanyl)prop-2-enoyl chloride with cinnamoyl chloride (3-phenylprop-2-enoyl chloride) and acryloyl chloride.

Property This compound Cinnamoyl Chloride Acryloyl Chloride
Molecular Formula C₉H₇ClOS C₉H₇ClO C₃H₃ClO
Molar Mass (g/mol) 198.67 166.60 90.51
CAS RN Not available 637-44-5 814-68-6
Melting Point (°C) Not reported 136–139 -60
Boiling Point (°C) Not reported Decomposes above 200 75–76
Key Functional Groups α,β-unsaturated acyl chloride + thioether α,β-unsaturated acyl chloride α,β-unsaturated acyl chloride
Solubility Likely soluble in THF, DCM, ethers Reacts with water; soluble in organic solvents Reacts violently with water

Stability and Handling

  • Moisture Sensitivity : Like cinnamoyl chloride, the sulfanyl derivative is moisture-sensitive and hydrolyzes readily to form carboxylic acids. Storage under inert conditions (e.g., N₂ or Ar) is critical .

Research Findings and Limitations

  • Synthetic Challenges: Limited commercial availability of this compound suggests synthetic hurdles, such as the need for specialized thiylation reagents.
  • Safety Profile : Both compounds are lachrymators and irritants. The sulfanyl derivative may pose additional hazards due to sulfur’s propensity to form toxic byproducts (e.g., SO₂) during combustion.

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